![molecular formula C14H9Cl2F3N2 B2803772 3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline CAS No. 303997-77-5](/img/structure/B2803772.png)

3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of aniline and pyridine, both of which are aromatic compounds. Aniline is a primary amine that consists of a benzene ring attached to an amino group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and aniline derivatives. The exact method would depend on the specific substituents on the pyridine and aniline rings .

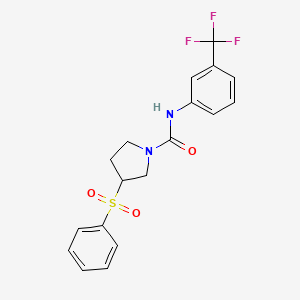

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two aromatic rings (one from aniline and one from pyridine), connected by a double bond. The chlorine and trifluoromethyl groups would be attached to the pyridine ring .

Chemical Reactions Analysis

As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (like -CF3 and -Cl) would deactivate the aromatic ring towards these reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the aromatic rings. Generally, aromatic compounds with electron-withdrawing groups have lower reactivity and higher melting and boiling points compared to their parent compounds .

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

The compound has been examined for its crystal structure and properties. For instance, in one study, the asymmetric unit of a related compound, fluazinam, demonstrated interesting intermolecular interactions and a three-dimensional network formation, indicative of potential applications in materials science for creating structured materials with specific properties (Youngeun Jeon et al., 2013).

Chemical Synthesis and Characterization

Chemical synthesis and characterization studies have explored the compound's formation and its derivatives. The crystal structure of a secondary amine derivative obtained from a stepwise reduction indicates its significance in organic synthesis and potential for creating new chemical entities with varied applications (Adesola A. Adeleke et al., 2022).

Materials Science

The study of new organic binary solids with phenolic coformers for nonlinear optical (NLO) applications revealed that derivatives of this compound could be important in developing materials with specific optical properties, useful in electronics and photonics (Sergiu Draguta et al., 2015).

Coordination Chemistry

Research into metal complexes involving derivatives of this compound has shown potential applications in coordination chemistry and catalysis. For example, Hg(II), Ag(I), and Au(I) complexes with aniline or pyridine-functionalized derivatives have been synthesized and characterized, revealing their structural intricacies and potential uses in catalytic processes (Ren-Tai Zhuang et al., 2013).

Polymer Science

The reactivity of related complexes in the ring-opening polymerization of ε-caprolactone has been studied, demonstrating the catalytic activity of these complexes and their role in producing polymers with desirable properties, such as molecular weight and polydispersity indexes, which are crucial in material science and engineering (E. Njogu et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2/c15-10-2-1-3-11(7-10)20-5-4-13-12(16)6-9(8-21-13)14(17,18)19/h1-8,20H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHBXEASGPJMMU-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2803689.png)

![N-(4-chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2803692.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803694.png)

amine hydrobromide](/img/no-structure.png)

![8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2803696.png)

![3-(2-fluorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2803705.png)

![2-(3-(Diethylamino)propyl)-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803709.png)

![4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2803710.png)

![methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2803711.png)